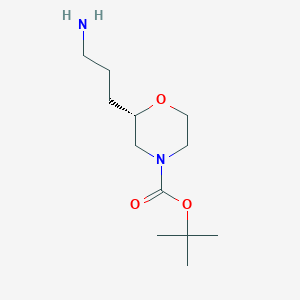

tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate

Description

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(3-aminopropyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 |

InChI Key |

DVPLUXDEKMZVNJ-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CCCN |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl (S)-2-(3-bromopropyl)morpholine-4-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Sulfonamide Formation

The primary amine group in tert-butyl 3-(aminomethyl)morpholine-4-carboxylate reacts with sulfonyl chlorides under mild conditions:

| Reaction Conditions | Reagents | Yield | Source |

|---|---|---|---|

| 0–20°C, DCM, Et₃N | Cyclopropanesulfonyl chloride | Not quantified |

Procedure :

-

Dissolve tert-butyl 3-(aminomethyl)morpholine-4-carboxylate and triethylamine in dichloromethane (DCM).

-

Add sulfonyl chloride at 0°C, stir at room temperature for 1.5–2 hours.

-

Wash with aqueous citric acid, sodium bicarbonate, and brine.

Carbamate Protection

The amine is protected via reaction with benzyl chloroformate (Cbz-Cl):

| Reaction Conditions | Reagents | Yield | Source |

|---|---|---|---|

| RT, THF, Et₃N | Benzyl chloroformate | 464 mg (crude) |

Key Steps :

-

Add Cbz-Cl to a solution of the amine and triethylamine in tetrahydrofuran (THF).

-

Stir at room temperature for 2 hours.

Amide Coupling

The amine participates in amide bond formation using coupling agents:

Mechanism :

-

Activate the carboxylic acid with HATU and DIEA.

-

Add the amine, stir overnight.

Catalytic Hydrogenation

The nitrile precursor is reduced to the amine using hydrogen gas:

| Reaction Conditions | Catalyst | Yield | Source |

|---|---|---|---|

| H₂ (50 psi), MeOH, PtO₂ | Platinum(IV) oxide | High (crude) |

Procedure :

-

Suspend tert-butyl 3-cyano-4-morpholinecarboxylate in methanol with PtO₂.

-

Stir under H₂ atmosphere overnight.

Side Reactions and Challenges

-

Impurity Formation : Elevated temperatures during synthesis (e.g., reflux) may lead to side reactions such as condensation, necessitating strict temperature control .

-

Purification Issues : Phase transfer agents (e.g., CTAB) can persist in the product even after recrystallization, requiring solvent optimization .

Structural and Spectral Data

-

¹H NMR : Characteristic signals for the tert-butyl group (δ 1.37–1.51 ppm) and morpholine protons (δ 3.0–4.2 ppm) .

-

¹³C NMR : Carbonyl peaks at δ 153–167 ppm (ester/amide) and morpholine carbons at δ 41–67 ppm .

Limitations and Research Gaps

-

No direct data exist for the 3-aminopropyl variant. Reactions described here assume structural analogy to aminomethyl derivatives.

-

Further studies are needed to evaluate steric and electronic effects of the longer propyl chain on reactivity.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous morpholine carboxylates, focusing on structural features, physicochemical properties, and synthetic applications.

Structural and Functional Group Variations

Target Compound :

- Substituent: 3-aminopropyl group.

- Stereochemistry : S-configuration at the 2-position.

- Protecting Group : tert-butyl carbamate.

- Key Applications : Pharmaceutical intermediate (discontinued as of 2025) .

Compound S35-1 :

- Name : tert-Butyl (S)-2-((((4-bromophenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate.

- Substituent : (4-Bromophenyl)sulfonyloxymethyl group.

- Molecular Weight : 435.3 g/mol ([M – tBu + H] = 380.0).

- Synthetic Role : Intermediate in the synthesis of Elironrasib (RMC-6291), a RAS inhibitor. The sulfonate ester group facilitates nucleophilic substitution reactions .

Compound from :

- Name : tert-Butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate.

- Substituent : 3-Ethoxy-3-oxopropyl group.

- Stereochemistry : R-configuration.

- Key Difference: The ethoxy-oxo substituent introduces ester functionality, altering polarity and reactivity compared to the amino group in the target compound .

Compound from :

- Name : tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate.

- Substituents : Diphenyl and oxo groups.

- Molecular Weight : 353.42 g/mol.

Physicochemical Properties

Research Findings and Trends

- Synthetic Utility : Morpholine carboxylates are widely used as intermediates due to their stability and modularity. For example, S35-1 and related derivatives are pivotal in synthesizing Elironrasib, a clinical-stage RAS inhibitor .

- Trend Toward Functionalized Derivatives : Recent syntheses (e.g., –5) emphasize introducing diverse substituents (e.g., sulfonates, esters) to optimize pharmacokinetic properties.

Biological Activity

tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its structural features that resemble known pharmacophores. This compound, characterized by a morpholine ring and an amino group at the 3-position of the propyl chain, has garnered interest for its biological activities, particularly in drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 244.33 g/mol. The presence of the morpholine ring contributes to its unique properties, making it a versatile scaffold for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 244.33 g/mol |

| CAS Number | 140645-53-0 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. The amino group enhances its binding affinity, which is crucial for its pharmacological effects. Interaction studies suggest that this compound may act on pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit several biological activities:

- Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives from morpholine scaffolds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could possess similar properties .

- Neuroprotective Effects : Some related compounds have been reported to exhibit neuroprotective effects, indicating potential applications in neurodegenerative diseases .

- Enzyme Inhibition : The compound's structural features may allow it to inhibit specific enzymes involved in cancer cell survival, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | CAS Number | Structural Features | Unique Properties |

|---|---|---|---|

| (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | 1187929-79-8 | Morpholine ring with aminomethyl side chain | Potential neuroprotective effects |

| (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | 1187929-33-4 | Enantiomeric form | Different stereochemistry |

| (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride | 1956436-67-1 | Hydrochloride salt form | Enhanced solubility |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, the tert-butyl carboxylate group can be introduced via Boc-protection of the morpholine nitrogen, followed by nucleophilic substitution or reductive amination to attach the 3-aminopropyl chain. Enantiomeric purity is ensured using chiral HPLC or circular dichroism (CD) spectroscopy . Similar compounds, such as tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, employ Boc-protected intermediates and Pd-catalyzed coupling for stereochemical control .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of / NMR to confirm the morpholine ring, tert-butyl group, and aminopropyl chain. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while X-ray crystallography resolves stereochemistry (e.g., SHELX refinement for crystal structure determination) . For example, (2R*,6S*)-tert-butyl derivatives were structurally confirmed via single-crystal diffraction .

Q. What chromatographic techniques are optimal for purifying this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients effectively separates polar impurities. For chiral purity, use chiral stationary phases (e.g., amylose or cellulose-based columns). Flash chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is suitable for intermediate purification .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational stereochemical predictions and experimental crystallographic data?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the lowest-energy conformer. Compare with experimental X-ray data (e.g., SHELXL-refined structures) to identify discrepancies. Adjust force fields or solvent models in simulations to align with observed bond angles and torsional strains . For example, morpholine ring puckering in (2R*,6S*) derivatives was reconciled via torsional parameter optimization .

Q. What strategies mitigate degradation of the tert-butyl group under acidic or basic conditions during downstream reactions?

- Methodological Answer : Monitor Boc-deprotection kinetics via NMR (disappearance of tert-butyl singlet at ~1.4 ppm). Use mild deprotection agents (e.g., TFA in DCM at 0°C) to minimize side reactions. Stabilize the intermediate with scavengers like triethylsilane. For prolonged stability, store the compound under inert gas at -20°C .

Q. How can the aminopropyl side chain’s reactivity be exploited for functionalization without compromising the morpholine ring?

- Methodological Answer : Employ selective acylation (e.g., EDC/HOBt coupling) or reductive alkylation (NaBHCN with aldehydes) targeting the primary amine. Protect the morpholine nitrogen with Boc if necessary. Monitor reaction progress via LC-MS to prevent over-functionalization .

Q. What analytical approaches validate batch-to-batch consistency in enantiomeric excess (ee) for large-scale synthesis?

- Methodological Answer : Use chiral HPLC with a Daicel CHIRALPAK® column (e.g., AD-H or AS-H) and isocratic elution (heptane/ethanol with 0.1% diethylamine). Cross-validate with NMR (if fluorinated analogs exist) or vibrational CD spectroscopy for non-destructive analysis .

Key Considerations

- Stereochemical Integrity : Prioritize X-ray crystallography for absolute configuration assignment, especially for chiral centers adjacent to the morpholine ring .

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) to assess shelf-life under varying pH and temperature .

- Computational Modeling : Use software like Gaussian or ORCA for conformational analysis, validated against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.